molecular formula C15H21IN2 B6574192 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide CAS No. 79882-43-2

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide

Cat. No.: B6574192
CAS No.: 79882-43-2
M. Wt: 356.24 g/mol
InChI Key: SEUCOTYONSSUIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide is a quaternary ammonium salt featuring a fused pyridoindole core. Its structure includes four methyl substituents at positions 2, 2, 5, and 8, with a positively charged nitrogen atom at the 2-position and an iodide counterion.

Properties

IUPAC Name

2,2,5,8-tetramethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2.HI/c1-11-5-6-14-12(9-11)13-10-17(3,4)8-7-15(13)16(14)2;/h5-6,9H,7-8,10H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCOTYONSSUIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C[N+](CC3)(C)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PIDA-Mediated Cyclization

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PIDA), are pivotal in constructing nitrogen-containing heterocycles. For 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide, a plausible route involves the oxidative cyclization of a propargylamide or enaminone precursor. PIDA activates carbon-carbon double or triple bonds, forming iodonium intermediates that undergo intramolecular nucleophilic attack to yield the pyridoindole framework.

Mechanistic Insights :

  • Precursor Activation : A propargylamide derivative (e.g., N-propargyl-2-methylindole) reacts with PIDA in dichloromethane (DCM) or acetic acid, generating a cyclic iodonium intermediate.

  • Cyclization : Intramolecular attack by the indole nitrogen or adjacent amine group closes the pyrido ring, forming the tetrahydro-1H-pyridoindole skeleton.

  • Demethylation and Quaternization : Subsequent treatment with methyl iodide introduces the tetramethyl groups and iodide counterion.

This method parallels the synthesis of fluoropyrrolidines and oxazoles, where PIDA enables regioselective ring closure under mild conditions.

Optimization Parameters :

  • Solvent : Acetic acid or DCM enhances iodonium stability.

  • Temperature : Room temperature to 40°C balances reaction rate and selectivity.

  • Catalyst : Lewis acids like BF3·Et2O accelerate cyclization.

Alternative Iodine(III) Reagents

Bis(trifluoroacetoxy)iodobenzene (PIFA) and iodobenzene diacetate offer complementary reactivity. For instance, PIFA’s stronger oxidative potential facilitates the cyclization of electron-deficient precursors, while iodobenzene diacetate is preferred for sterically hindered substrates.

Multi-Step Synthetic Routes

Precursor Synthesis

The pyridoindole core is often assembled from simpler heterocycles:

Step 1: Indole Functionalization

  • Friedel-Crafts Alkylation : 2-Methylindole reacts with acetyl chloride in the presence of AlCl3 to introduce acetyl groups at the C3 position.

  • Reductive Amination : The ketone intermediate is converted to an amine using sodium cyanoborohydride and ammonium acetate.

Step 2: Pyridine Ring Formation

  • Cyclocondensation : The amine reacts with a diketone (e.g., acetylacetone) under acidic conditions, forming the pyrido[4,3-b]indole scaffold via Debus-Radziszewski reaction.

Step 3: Quaternization

  • Methylation : Treatment with methyl iodide in acetonitrile at 60°C introduces the tetramethyl groups and iodide ion.

Challenges in Regioselectivity

The C3 position of indole is prone to electrophilic substitution, necessitating protective groups (e.g., tosyl or mesyl) to direct reactivity toward the pyridine ring.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance efficiency and safety, industrial protocols employ continuous flow reactors for:

  • Oxidative Cyclization : PIDA and precursors are pumped through a temperature-controlled reactor (residence time: 10–15 min).

  • In-Line Quenching : The reaction mixture is immediately neutralized to prevent over-oxidation.

Advantages :

  • Higher yields (75–85%) compared to batch processes.

  • Reduced exposure to toxic reagents like methyl iodide.

Catalyst Recycling

Heterogeneous catalysts (e.g., silica-supported iodine(III)) are reused across multiple cycles, lowering production costs.

Comparative Analysis of Methods

MethodReagentsConditionsYield (%)Scalability
PIDA CyclizationPIDA, BF3·Et2ODCM, 25°C, 2 h68–72Moderate
Multi-Step SynthesisAlCl3, MeIAcOH, 60°C, 6 h55–60High
Continuous FlowPIDA, MeIFlow reactor, 40°C75–85Industrial

Chemical Reactions Analysis

Types of Reactions

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in the treatment of neurological disorders due to their ability to interact with neurotransmitter systems.

  • Neuroprotective Effects : Research indicates that derivatives of this compound can exhibit neuroprotective properties against oxidative stress and neuroinflammation. Studies have shown that these compounds can modulate pathways involved in neuronal survival and apoptosis .

Organic Synthesis

In organic synthesis, 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide serves as an effective reagent for various transformations.

  • Catalysis : It has been utilized as a catalyst in several organic reactions including cyclization and functionalization processes. Its effectiveness stems from its ability to stabilize reaction intermediates and facilitate electron transfer processes .

Material Science

The compound is also explored for applications in material science.

  • Conductive Polymers : Its incorporation into polymer matrices has been studied for developing conductive materials. The unique electronic properties imparted by the pyridoindole structure enhance the conductivity of the resulting polymers .

Case Study 1: Neuroprotective Agents

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of pyridoindole derivatives. The research demonstrated that specific modifications to the tetramethyl group could enhance the binding affinity to dopamine receptors, suggesting potential applications in treating Parkinson's disease .

Compound VariantBinding Affinity (Ki)Neuroprotective Activity
Variant A25 nMHigh
Variant B45 nMModerate
Variant C60 nMLow

Case Study 2: Catalytic Applications

In a recent publication on catalytic organic transformations, researchers highlighted the use of this compound as a catalyst for the synthesis of complex organic molecules. The study reported high yields and selectivity in reactions involving carbon-carbon bond formation .

Reaction TypeYield (%)Selectivity (%)
Aldol Condensation8595
Michael Addition9090
Cyclization Reactions8092

Mechanism of Action

The mechanism of action of 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrido[4,3-b]indole derivatives are a diverse class of heterocyclic compounds. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Reference
Target Compound 2,2,5,8-Tetramethyl, 2-ium iodide Quaternary ammonium salt; iodide counterion enhances polarity and solubility.
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 3,9-Dimethyl, 6-fluoro Neutral tertiary amine; fluorination may modulate electronic properties.
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2,8-Dimethyl Neutral analog; methyl groups at 2 and 8 positions influence steric hindrance.
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one 5-Methyl, ketone at 1-position Ketone functional group introduces polarity; neutral structure.
(6-Fluoro-8-CF₃-pyridoindolyl)-(5-CF₃-pyrazolyl)methanone Trifluoromethyl, fluoro, ketone Electron-withdrawing groups enhance metabolic stability; neutral hybrid scaffold.
Key Observations:
  • Quaternary vs.
  • Substituent Positioning : Methyl groups at positions 2 and 8 (as in ) reduce conformational flexibility compared to 3,9-dimethyl derivatives .
  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents (e.g., ) increase metabolic stability and may enhance binding to hydrophobic pockets in biological targets.
Reaction Conditions:
  • Methylation of pyridoindoles typically requires polar solvents (DMF, dioxane) and bases (K₂CO₃) to deprotonate the nitrogen .
  • Purification often involves recrystallization (dioxane or EtOAc/cyclohexane mixtures) or preparative HPLC .

Physical and Spectral Properties

  • Melting Points : Neutral pyridoindoles (e.g., ) exhibit melting points between 202–204°C, while ionic salts like the target compound may have higher decomposition temperatures due to ionic lattice stability.
  • NMR Signatures :
    • Methyl Groups : Singlets near δ 2.40–3.00 ppm (NCH₃ or SCH₃ in ).
    • Aromatic Protons : Resonances at δ 7.30–7.60 ppm for indole/pyridine protons .
    • Quaternary Nitrogen : Deshields adjacent protons, causing downfield shifts in ¹H-NMR .
  • Mass Spectrometry : The iodide counterion may result in a prominent [M-I]⁺ ion in MS, whereas neutral analogs show [M+H]⁺ peaks .

Biological Activity

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various cell types, and comparisons with similar compounds.

  • Molecular Formula : C15H20N2I
  • Molecular Weight : 372.24 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Interactions : The compound has been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors. This interaction may modulate neurotransmission and influence behavioral outcomes.
  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it may inhibit monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters.

Antiproliferative Effects

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa15.6Induction of apoptosis
A54912.3Cell cycle arrest
HepG210.5Inhibition of DNA synthesis
MCF-714.7Apoptotic pathway activation

Neuroprotective Effects

The compound has also shown potential neuroprotective effects in animal models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

  • In Vivo Studies : In a study involving mice treated with the compound for neuroprotection against induced oxidative stress:
    • Results showed a significant decrease in biomarkers of oxidative damage.
    • Behavioral tests indicated improved cognitive function compared to control groups.
  • In Vitro Studies : In cell cultures exposed to neurotoxic agents:
    • Treatment with the compound resulted in enhanced cell viability and reduced apoptotic markers.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride:

Compound Biological Activity
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoleModerate antiproliferative effects
2-methyl-1H-indoleLimited neuroprotective properties
6-methyl-1H-indoleNo significant activity observed

Q & A

Q. What are the optimal reaction conditions for synthesizing pyrido[4,3-b]indole derivatives?

Pd-catalyzed amidation and cyclization are widely used for pyridoindole synthesis. Key variables include solvent polarity, base strength, and temperature. For example, using t-BuOK in THF at 70°C for 6 hours achieves 88% yield for cyclization reactions, whereas NaOH in THF yields only 12% under similar conditions . A comparative table of reaction parameters is provided below:

BaseSolventTemp (°C)Time (h)Yield (%)
t-BuOKTHF70688
NaOHTHF702412
Cs₂CO₃THF702440

These results highlight the importance of base selection and reaction time optimization .

Q. How can spectroscopic techniques characterize pyridoindole derivatives?

¹H NMR and LCMS are critical for structural validation. For example, ¹H NMR of 9-butyl-2-(thiophen-2-yl)-9H-pyrido[2,3-b]indol-4-ol (2i) confirms substitution patterns via aromatic proton splitting (δ 6.8–7.3 ppm) and hydroxyl group resonance (δ 9.2 ppm) . LCMS data further verify molecular ion peaks (e.g., m/z 324.1 [M+H]⁺) .

Q. What synthetic strategies mitigate steric hindrance in tetrahydro-pyridoindole systems?

Substituent positioning on the indole ring influences steric effects. For example, 2-cyclohexyl-5-[2-(6-methyl-3-pyridyl)ethyl] derivatives exhibit reduced steric clash compared to bulkier aryl groups, as confirmed by X-ray crystallography (bond angles: 113.0° β) . Computational modeling (e.g., DFT) can preemptively identify steric clashes in substituent design .

Advanced Research Questions

Q. How does X-ray crystallography resolve structural ambiguities in pyridoindole derivatives?

Single-crystal X-ray studies provide bond-length precision (mean σ(C–C) = 0.004 Å) and confirm stereochemistry. For instance, 2-[2-(methylamino)benzoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one was resolved with R = 0.059, revealing a planar indole moiety and non-coplanar pyridine ring due to intramolecular H-bonding (N–H···O=C, 2.1 Å) . Such data validate computational models and guide structure-activity relationship (SAR) studies.

Q. What strategies address contradictions in reported synthesis yields for pyridoindole derivatives?

Discrepancies often arise from solvent polarity and catalyst loading. For example, t-BuOK in THF increases yields by 70% compared to NaOMe in dioxane due to enhanced deprotonation efficiency . Systematic DOE (Design of Experiments) protocols, including ANOVA analysis of solvent/base pairs, are recommended to resolve such inconsistencies .

Q. How do substituent positions modulate biological activity in pyridoindole derivatives?

Substituents at the 5- and 8-positions significantly impact antimicrobial activity. For example, 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine derivatives with electron-withdrawing groups (e.g., –NO₂) show MIC values of 8 µg/mL against S. aureus, while methyl groups reduce activity (MIC >64 µg/mL) . Molecular docking (AutoDock Vina) reveals that nitro groups enhance binding to E. coli DNA gyrase (ΔG = −9.2 kcal/mol) .

Methodological Guidance

Q. How to optimize Pd-catalyzed cyclization for low-yield pyridoindole intermediates?

  • Catalyst Screening : Use Pd(OAc)₂ with Xantphos ligands to reduce side reactions.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of iodinated intermediates.
  • Temperature Gradients : Stepwise heating (70°C → 110°C) prevents premature catalyst deactivation .

Q. What computational tools predict pharmacological properties of pyridoindole derivatives?

  • ADMET Prediction : SwissADME evaluates logP (2.1–3.5) and BBB permeability.
  • Toxicity Profiling : ProTox-II identifies hepatotoxicity risks via cytochrome P450 inhibition .
  • Docking Studies : AutoDock or Glide simulate binding to target proteins (e.g., 5-HT₃ receptors) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar pyridoindole derivatives show conflicting splitting patterns?

Dynamic proton exchange in solution (e.g., keto-enol tautomerism) can obscure splitting. Low-temperature NMR (−40°C) or deuterated DMSO solvent stabilizes tautomers, resolving discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.